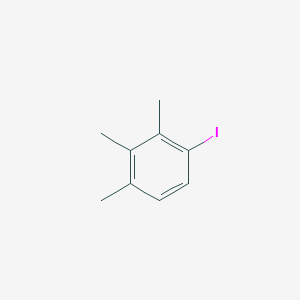

1-Iodo-2,3,4-trimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Iodo-2,3,4-trimethylbenzene is a useful research compound. Its molecular formula is C9H11I and its molecular weight is 246.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Iodo-2,3,4-trimethylbenzene is primarily utilized in organic synthesis and materials science. Its applications can be categorized as follows:

Synthesis of Organic Compounds

This compound serves as a precursor for synthesizing various organic compounds through reactions such as:

- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds. For instance, it has been used to synthesize substituted biphenyls and other complex molecules .

Material Science

This compound is also used in developing new materials, particularly in the field of polymers and coatings. The iodide group allows for further functionalization, enhancing the properties of the resultant materials.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the use of this compound in the synthesis of complex organic molecules via Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields of the desired products. The study highlighted the efficiency of this compound as a coupling partner due to its stability and reactivity under mild conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, aqueous medium |

| Negishi Coupling | 90 | Zn catalyst, organic solvent |

Case Study 2: Material Development

In another application, researchers explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The modified polymers exhibited improved performance in high-temperature applications .

| Polymer Type | Property Enhanced | Measurement Technique |

|---|---|---|

| Thermoplastic | Thermal Stability | TGA |

| Epoxy Resin | Mechanical Strength | Tensile Testing |

Q & A

Q. What are the optimized synthetic routes for preparing 1-Iodo-2,3,4-trimethylbenzene, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound can be achieved via Pd-catalyzed cross-electrophile coupling, analogous to methods used for 1-Iodo-2,3,4-trimethoxybenzene (85% yield) . Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. Steric hindrance from methyl groups may necessitate longer reaction times compared to methoxy derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can researchers characterize this compound using spectroscopic techniques?

Basic Research Question

1H NMR : Expect aromatic protons as doublets (δ ~7.4–6.5 ppm, J ≈ 8.8 Hz) and methyl groups as singlets (δ ~2.2–2.4 ppm). 13C NMR should show quaternary carbons adjacent to iodine (~140–150 ppm) and methyl carbons (~20–25 ppm) . Mass spectrometry (EI-MS) can confirm molecular weight (M⁺ at m/z 260) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

Follow stringent safety measures:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate halogenated waste and consult professional disposal services .

- Storage : Keep in amber glass bottles under inert atmosphere (N₂/Ar) to prevent iodine loss via photodegradation .

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The three methyl groups create significant steric hindrance, slowing oxidative addition in Pd- or Ni-catalyzed couplings. Bulky ligands (e.g., P(o-tol)₃) may improve catalyst stability but reduce turnover frequency. Electrochemical methods using Ni(0) complexes (e.g., Ni(PPh₃)₄) can enhance reactivity under mild conditions . Compare yields with less-hindered analogs (e.g., 1-Iodobenzene) to quantify steric effects.

Q. What challenges arise in analyzing reaction mixtures containing this compound, and how can contradictory data be resolved?

Advanced Research Question

Common issues :

- Byproduct formation : Use GC-MS or HPLC to detect iodinated side products .

- NMR signal overlap : Employ high-field instruments (≥600 MHz) and 2D techniques (COSY, HSQC) to resolve methyl group splitting .

- Contradictory yields : Replicate reactions under controlled conditions (moisture-free, inert atmosphere) and validate purity via elemental analysis.

Q. Can computational methods predict the reactivity of this compound in novel reaction systems?

Advanced Research Question

Density functional theory (DFT) can model transition states in cross-coupling reactions, highlighting steric and electronic barriers. Parameters like Fukui indices quantify electrophilic reactivity at the iodine site. Compare with experimental data (e.g., coupling yields) to refine computational models .

Q. How do directing effects of methyl groups influence further functionalization of this compound?

Advanced Research Question

Methyl groups are ortho/para-directing, but steric bulk may favor para-substitution. Nitration or halogenation reactions could yield 5-substituted derivatives. Validate regioselectivity via NOE NMR or X-ray crystallography .

Q. What role does this compound play in catalytic system development?

Advanced Research Question

It serves as a model substrate for testing new catalysts in C–C bond formation. Evaluate efficacy using turnover numbers (TON) and selectivity metrics. For example, Ni-catalyzed couplings may achieve TON >100 under optimized conditions .

Q. How can researchers mitigate decomposition during storage of this compound?

Basic Research Question

- Light sensitivity : Store in amber vials at –20°C.

- Moisture control : Use molecular sieves or store under vacuum.

- Periodic analysis : Monitor purity via TLC or NMR every 3–6 months .

Q. What are the limitations of using this compound in large-scale reactions?

Advanced Research Question

While lab-scale syntheses are feasible (e.g., 2.5 g in ), scale-up faces challenges:

Propiedades

Número CAS |

41381-33-3 |

|---|---|

Fórmula molecular |

C9H11I |

Peso molecular |

246.09 g/mol |

Nombre IUPAC |

1-iodo-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C9H11I/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |

Clave InChI |

NJOHZAYMOQWQTG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)I)C)C |

SMILES canónico |

CC1=C(C(=C(C=C1)I)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.